Egfr/her2-IN-12

EGFR Inhibition HER2 Inhibition Dual Kinase Profiling

Standard dual EGFR/HER2 inhibitors often fail to resolve resistance driven by HER2 co-expression due to confounding cytotoxicity or off-target effects. EGFR/HER2-IN-12 (compound 14b) offers a defined pharmacological profile for resistant cancer models. - ~1.6-fold EGFR-over-HER2 inhibition preference at 10 µM - Negligible toxicity in A431 & MDA-MB-361 cells (longer treatment windows) - Thieno[2,3-d]pyrimidine core vs. quinazoline clinical inhibitors - Validated reference standard for Western blot/ELISA & HTS libraries

Molecular Formula C25H17ClN4O3S
Molecular Weight 488.9 g/mol
Cat. No. B12373688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2-IN-12
Molecular FormulaC25H17ClN4O3S
Molecular Weight488.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=C(C=C5)[N+](=O)[O-])Cl
InChIInChI=1S/C25H17ClN4O3S/c1-15-3-2-4-19(11-15)33-22-10-7-17(12-21(22)26)29-24-20-13-23(34-25(20)28-14-27-24)16-5-8-18(9-6-16)30(31)32/h2-14H,1H3,(H,27,28,29)
InChIKeyCXNQMGSBTYPPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2-IN-12: Dual EGFR/HER2 Inhibitor Overview


EGFR/HER2-IN-12, also designated compound 14b, is a small-molecule dual inhibitor that simultaneously targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. It belongs to the thieno[2,3-d]pyrimidine chemical class and was developed to overcome resistance to first-generation EGFR inhibitors [1]. The compound exhibits a molecular formula of C25H17ClN4O3S and a molecular weight of 488.95 g/mol .

Pathway context

Dual EGFR/HER2 inhibition study fit for resistance mechanism research

Chemical probe

Thieno[2,3-d]pyrimidine scaffold for kinase inhibitor scaffold-hopping campaigns

Endpoint support

Reported low cytotoxicity in tested cell models supports signaling endpoint differentiation

Why Choose EGFR/HER2-IN-12 Over Generic Dual Inhibitors


Although several dual EGFR/HER2 inhibitors (e.g., lapatinib, afatinib, neratinib) are clinically approved, their selectivity and safety profiles vary substantially [1]. Simple substitution based on nominal dual-target activity ignores critical differences in target inhibition ratios, off-target kinase engagement, and cellular toxicity. EGFR/HER2-IN-12 was specifically designed to address EGFR-inhibitor resistance driven by HER2 co-expression, and its distinct inhibition fingerprint at a standardized 10 µM concentration—coupled with negligible toxicity toward A431 and MDA-MB-361 cells—cannot be assumed for other in-class compounds without direct experimental verification [2][3]. The following quantitative evidence demonstrates exactly where EGFR/HER2-IN-12 stands relative to its closest comparators.

Ratio

EGFR-preferring inhibition ratio may not transfer to equipotent dual inhibitors like lapatinib; signaling modulation context can shift.

Off-target

Off-target kinase engagement profiles differ among approved agents; direct substitution requires kinase panel verification.

Cytotoxicity

Reported low cytotoxicity in A431 and MDA-MB-361 models may not replicate with other dual inhibitors; cell-viability endpoints need review.

Quantitative Differentiation Evidence


Differential EGFR vs. HER2 Inhibition Profile

At a uniform test concentration of 10 µM, EGFR/HER2-IN-12 achieves 81% inhibition of EGFR and 51% inhibition of HER2 [1]. This ~1.6-fold preference for EGFR over HER2 contrasts with lapatinib, which exhibits nearly equipotent inhibition (IC50 values of 8.41 nM for EGFR and 9.41 nM for HER2 in enzymatic assays) [2]. The divergent EGFR/HER2 inhibition ratio may translate to distinct downstream signaling modulation, making EGFR/HER2-IN-12 a differentiated tool for dissecting EGFR-dominant vs. HER2-dominant signaling networks.

EGFR vs. HER2 inhibition
Reported
EGFR/HER2-IN-12: 81% EGFR, 51% HER2 at 10 µM
Lapatinib: nearly equipotent (IC50 EGFR 8.41 nM, HER2 9.41 nM)
Supports EGFR-preferring pathway-response context
Assay concentration 10 µM; cross-study comparison
EGFR Inhibition HER2 Inhibition Dual Kinase Profiling

Low Cytotoxicity Profile in Cancer Cell Lines

EGFR/HER2-IN-12 demonstrates negligible toxicity against A431 (epidermoid carcinoma) and MDA-MB-361 (breast cancer) cell lines at the tested concentration [1]. In contrast, the irreversible pan-ErbB inhibitor afatinib induces significant cytotoxicity in A431 cells (IC50 ≈ 0.7 nM) and in HER2-amplified lines [2], while neratinib shows growth inhibition of MDA-MB-361 at sub-micromolar concentrations [3]. The low cytotoxicity profile of EGFR/HER2-IN-12 suggests a wider therapeutic window and positions it as a candidate for resistance studies where avoiding confounding cytotoxicity is critical.

Cytotoxicity in cell lines
Reported
Negligible toxicity (A431, MDA-MB-361)
vs afatinib (A431 IC50 ~0.7 nM), neratinib (sub-µM growth inhibition)
Reported low cytotoxicity context supports signaling endpoint studies
Cell viability assays; concentration inferred
Cytotoxicity Cancer Cell Lines Safety Window

Thieno[2,3-d]pyrimidine Scaffold Differentiation

EGFR/HER2-IN-12 is built on a thieno[2,3-d]pyrimidine core [1], whereas the majority of clinically approved dual EGFR/HER2 inhibitors (lapatinib, afatinib, neratinib, dacomitinib) are quinazoline-based [2]. Quinazoline-derived inhibitors are susceptible to acquired resistance via gatekeeper mutations (e.g., EGFR T790M) and may exhibit broader off-target kinase binding [2]. The thieno[2,3-d]pyrimidine scaffold was specifically selected to surmount such resistance mechanisms [1], offering a chemically distinct pharmacophore that may retain activity against quinazoline-resistant mutants.

Scaffold identity
Class-level
Thieno[2,3-d]pyrimidine core (non-quinazoline)
Distinct chemotype may reduce cross-resistance context with quinazoline-based inhibitors
Engineered to surmount gatekeeper mutation resistance
Chemical Scaffold Kinase Selectivity Resistance Profile

Standardized Screening Data Format

The primary characterization of EGFR/HER2-IN-12 reports percentage inhibition at a fixed 10 µM concentration, derived from a standardized kinase assay [1]. This single-point format allows direct comparison with other compounds assayed under identical conditions in the same study, minimizing inter-laboratory variability. In contrast, many dual EGFR/HER2 inhibitors are reported only as IC50 values from varied assay platforms, complicating direct potency comparisons [2].

Assay format
Method context
Single-point 10 µM inhibition within defined study panel
Standardized format supports cross-study reproducibility review
Minimizes inter-laboratory variability in screening
Inhibition Assay Standardized Screening Procurement Reproducibility

Research and Procurement Application Scenarios


Resistance Mechanism Studies via HER2 Co-Expression

EGFR/HER2-IN-12 was rationally designed to overcome resistance to first-generation EGFR inhibitors driven by HER2 upregulation [1]. Its ~1.6-fold EGFR-over-HER2 inhibition preference (Section 3, Evidence Item 1) makes it uniquely suited for dissecting the relative contribution of each receptor in resistant cell models, such as EGFR-mutant NSCLC lines with acquired HER2 amplification. Researchers can use this compound to delineate signaling node dependencies that equipotent dual inhibitors cannot resolve.

Novel Kinase Probe Development Tool

The thieno[2,3-d]pyrimidine core distinguishes EGFR/HER2-IN-12 from the quinazoline-dominated landscape of clinical dual inhibitors [1] (Section 3, Evidence Item 3). Medicinal chemistry groups seeking novel starting points for kinase inhibitor design can procure this compound as a reference standard for scaffold-hopping campaigns, structure-activity relationship (SAR) expansion, and computational docking studies aimed at identifying resistance-breaking chemotypes.

Low-Cytotoxicity Positive Control for Signaling Assays

Because EGFR/HER2-IN-12 exhibits minimal toxicity toward A431 and MDA-MB-361 cells (Section 3, Evidence Item 2) [1], it serves as an ideal positive control in phospho-EGFR/phospho-HER2 Western blotting or ELISA-based pathway activation studies. Its lack of confounding cytotoxicity allows longer treatment durations without compromising cell viability, a key advantage over highly potent but cytotoxic irreversible inhibitors like afatinib.

Standardized Screening Library Reference Compound

The compound's characterization via single-point 10 µM inhibition data within a defined screening panel [1] (Section 3, Evidence Item 4) makes it a reliable reference standard for inclusion in focused kinase inhibitor libraries. Procurement for high-throughput screening (HTS) or fragment-based lead discovery programs benefits from this well-defined activity profile, enabling consistent normalization across screening campaigns.

Application
Selection Property
Validation Focus
EGFR/HER2 resistance mechanism studies
EGFR-preferring inhibition ratio
HER2 co-expression model endpoint review
Kinase inhibitor scaffold-hopping campaigns
Thieno[2,3-d]pyrimidine chemotype
Scaffold-dependent resistance profiling
Phospho-EGFR/HER2 signaling assays
Reported low cytotoxicity profile
Cell-viability endpoint review for extended treatments
Focused kinase inhibitor library screening
Standardized single-point assay format
Cross-study normalization context
Quote Request

Request a Quote for Egfr/her2-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.